Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a synthetic compound classified as a histone deacetylase inhibitor (HDACI). [, , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in scientific research as a tool to investigate epigenetic regulation of gene expression and as a potential therapeutic agent for various diseases, particularly cancer. [, , , , , , , , , , , , , , , , , , , , , , , ] Vorinostat specifically targets histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. [, , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting HDACs, Vorinostat promotes histone acetylation, leading to a more open chromatin structure and allowing for increased gene expression. [, , , , , , , , , , , , , , , , , , , , , , , ]
A detailed description of Vorinostat's synthesis can be found in the literature, highlighting a multi-step process involving the reaction of suberic acid derivatives with hydroxylamine hydrochloride. [] Optimization of these procedures focuses on improving yield, purity, and scalability for research and potential clinical applications.
Vorinostat's primary chemical reaction involves the formation of a stable complex with the zinc ion in the active site of HDACs. [, , , , , , , , , , , , , , , , , , , , , , , ] This interaction effectively blocks the enzyme's ability to remove acetyl groups from histones, leading to increased histone acetylation and altered gene expression.
Vorinostat primarily acts by inhibiting HDACs, specifically targeting class I and II HDACs. [, , , , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to increased histone acetylation, promoting a more relaxed chromatin structure and facilitating gene transcription. [, , , , , , , , , , , , , , , , , , , , , , , ] The downstream effects of Vorinostat include cell cycle arrest, apoptosis induction, and differentiation in cancer cells, as well as modulation of immune responses. [, , , , , , , , , , , , , , , , , , , , , , , ]
Vorinostat is a solid compound with a molecular weight of 264.32 g/mol. [] Its specific physical and chemical properties, including solubility, melting point, and stability, are well-documented in the literature. Understanding these properties is crucial for optimizing its formulation, storage, and delivery for research and potential therapeutic purposes.
Cancer Therapy: Vorinostat has demonstrated activity against various cancer types in preclinical and clinical settings. [, , , , , , , , , , , , , , , , , , , , , , , ] Its ability to induce cell cycle arrest, promote apoptosis, and potentially reverse epithelial-to-mesenchymal transition (EMT) has made it a promising candidate for cancer treatment, either as a single agent or in combination with other therapies.
Epigenetic Research: Vorinostat serves as a valuable tool in epigenetic research to investigate the role of histone acetylation in regulating gene expression and cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , ] Researchers utilize Vorinostat to modulate histone acetylation levels and study the downstream consequences on gene transcription, cellular signaling pathways, and cellular behavior.
Combination Therapies: Vorinostat has shown synergistic effects when combined with other anticancer agents, such as chemotherapy drugs and targeted therapies. [, , , , , , ] This synergistic potential highlights its potential in combination therapy approaches to enhance treatment efficacy.
Disease Modeling: Vorinostat can be utilized in disease modeling to induce specific cellular phenotypes or mimic disease states associated with altered histone acetylation. [, ] This application aids in understanding disease mechanisms and developing novel therapeutic strategies.
Vorinostat is approved by the US Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL). [, , , , , , , , , , , , , , , , , , , , , , , ]
Clinical trials are ongoing to evaluate Vorinostat's efficacy in various other cancers, including solid tumors and hematologic malignancies. [, , , , , , ]
Researchers are exploring the use of Vorinostat in combination with immunotherapy to enhance antitumor immune responses. [, ]
Biomarker Development: Identifying biomarkers that predict response to Vorinostat therapy is crucial for personalizing treatment and improving clinical outcomes. [, ]
Combination Therapy Optimization: Further research is needed to optimize Vorinostat-based combination therapies, determining the most effective drug combinations, dosing schedules, and treatment durations for specific cancer types. [, , , , , , ]
Overcoming Resistance: Understanding the mechanisms of resistance to Vorinostat and developing strategies to overcome it will be essential for maximizing its therapeutic potential. []
Exploring New Applications: Beyond cancer, Vorinostat's potential in treating other diseases associated with epigenetic dysregulation, such as neurological disorders and inflammatory conditions, warrants further investigation. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6